molecular formula C7H4F2O3 B12629413 Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- CAS No. 959216-64-9

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

Cat. No.: B12629413
CAS No.: 959216-64-9
M. Wt: 174.10 g/mol
InChI Key: GXBUPZWZOZKXGO-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- is an organic compound with the molecular formula C7H4F2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- typically involves the introduction of fluorine and hydroxyl groups onto the benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts to enhance reaction rates and selectivity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,5-Difluoro-3,4-dihydroxybenzoic acid.

    Reduction: 2,5-Difluoro-3,4-dihydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    2,5-Difluorobenzaldehyde: Lacks hydroxyl groups, affecting its solubility and biological activity.

    3,5-Difluorobenzaldehyde: Different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- is unique due to the combination of fluorine and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

959216-64-9

Molecular Formula

C7H4F2O3

Molecular Weight

174.10 g/mol

IUPAC Name

2,5-difluoro-3,4-dihydroxybenzaldehyde

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H

InChI Key

GXBUPZWZOZKXGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)O)F)C=O

Origin of Product

United States

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